Methyl 2-(bromomethyl)-4-chlorobenzoate

Catalog No.
S1528753
CAS No.
145908-29-8
M.F
C9H8BrClO2
M. Wt
263.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(bromomethyl)-4-chlorobenzoate

CAS Number

145908-29-8

Product Name

Methyl 2-(bromomethyl)-4-chlorobenzoate

IUPAC Name

methyl 2-(bromomethyl)-4-chlorobenzoate

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3

InChI Key

LGLIPOQXOPCFRN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)Cl)CBr

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)CBr

Organic Synthesis Precursor

  • MBCB is a valuable precursor for the synthesis of more complex molecules, especially benzodiazepine derivatives. Benzodiazepines are a class of drugs with various applications in medicine, including anxiolytics (anti-anxiety medications). "PubChem: )"

Medicinal Chemistry Research

  • Due to its functional groups, MBCB can be a building block for exploring potential new medicinal compounds. Researchers can modify the structure of MBCB to investigate its interaction with biological targets. "SciFinder: " (subscription required)

Agrochemical Research

  • The properties of MBCB might be of interest in the development of new agrochemicals. However, specific research on MBCB in this field is limited. Scientific databases specializing in agriculture might be helpful for further exploration. "Science Direct: " (subscription required)

Methyl 2-(bromomethyl)-4-chlorobenzoate is an organic compound with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol. It features a benzene ring substituted with a bromomethyl group at the ortho position (second carbon) and a chlorine atom at the para position (fourth carbon), along with a methyl ester functional group. This unique structure contributes to its reactivity and potential utility in various chemical applications. The compound is recognized for its role as a precursor in organic synthesis, particularly in the development of more complex molecules, including derivatives of benzodiazepines .

There is no documented information on the specific mechanism of action of Methyl 2-(bromomethyl)-4-chlorobenzoate in biological systems.

  • Esters: Some esters can be flammable or irritant.
  • Bromides: Organic bromides can react readily with some materials and may be harmful if inhaled or ingested.
  • Chlorinated compounds: Chlorinated aromatics can be toxic and require appropriate handling procedures.
Due to its functional groups:

  • Hydrolysis: The ester can hydrolyze in the presence of water to yield the corresponding carboxylic acid and methanol.
    Methyl 2 bromomethyl 4 chlorobenzoate+H2OHOOC C6H3 Cl 2 CH2Br+CH3OH\text{Methyl 2 bromomethyl 4 chlorobenzoate}+\text{H}_2\text{O}\rightarrow \text{HOOC C}_6\text{H}_3\text{ Cl 2 CH}_2\text{Br}+\text{CH}_3\text{OH}
  • Amine Formation: Reacting with ammonia can produce an amine derivative.
    Methyl 2 bromomethyl 4 chlorobenzoate+NH3Methyl 2 bromomethyl 4 chlorobenzamide+HBr\text{Methyl 2 bromomethyl 4 chlorobenzoate}+\text{NH}_3\rightarrow \text{Methyl 2 bromomethyl 4 chlorobenzamide}+\text{HBr}

These reactions highlight the compound's versatility as a building block in organic synthesis .

Several methods exist for synthesizing methyl 2-(bromomethyl)-4-chlorobenzoate:

  • Bromination and Esterification: Starting from methyl 4-chlorobenzoate, bromination can be performed to introduce the bromomethyl group at the ortho position.
  • Nucleophilic Substitution: The reaction of chlorinated benzoic acids with bromomethyl compounds can also yield this product through nucleophilic substitution mechanisms.
  • Multi-step Synthesis: Utilizing various reagents such as sodium azide and copper catalysts can facilitate complex syntheses involving this compound .

Methyl 2-(bromomethyl)-4-chlorobenzoate serves as an important precursor in organic chemistry, particularly in:

  • Synthesis of Pharmaceuticals: It is utilized in the synthesis of benzodiazepine derivatives and other medicinal compounds.
  • Chemical Research: Employed in studies exploring new synthetic pathways and reactions involving halogenated compounds.

Several compounds share structural similarities with methyl 2-(bromomethyl)-4-chlorobenzoate, each exhibiting unique characteristics:

Compound NameCAS NumberSimilarity Index
Methyl 4-(bromomethyl)-3-chlorobenzoate74733-30-50.95
Methyl 2-(bromomethyl)-3-chlorobenzoate188187-03-30.93
Methyl 2-(bromomethyl)-5-chlorobenzoate668262-52-00.92
Methyl 2-(bromomethyl)-6-chlorobenzoate482578-63-20.89
Methyl 2-bromo-5-chlorobenzoate27007-53-00.84

The uniqueness of methyl 2-(bromomethyl)-4-chlorobenzoate lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

3

Wikipedia

Methyl 2-(bromomethyl)-4-chlorobenzoate

Dates

Last modified: 08-15-2023

Explore Compound Types